1-Bromo-2,3-dimethoxy-5-nitronaphthalene
CAS No.:
Cat. No.: VC14019183
Molecular Formula: C12H10BrNO4
Molecular Weight: 312.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO4 |
|---|---|
| Molecular Weight | 312.12 g/mol |
| IUPAC Name | 1-bromo-2,3-dimethoxy-5-nitronaphthalene |
| Standard InChI | InChI=1S/C12H10BrNO4/c1-17-10-6-8-7(11(13)12(10)18-2)4-3-5-9(8)14(15)16/h3-6H,1-2H3 |
| Standard InChI Key | ZQVHCHZMVCBDKZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C=CC=C(C2=C1)[N+](=O)[O-])Br)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a naphthalene ring system substituted at the 1-position with bromine, the 2- and 3-positions with methoxy groups (-OCH₃), and the 5-position with a nitro group (-NO₂). This arrangement creates distinct electronic effects: the electron-withdrawing nitro and bromine groups deactivate the aromatic ring, while the methoxy groups donate electrons via resonance. The interplay of these substituents dictates regioselectivity in subsequent reactions.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 312.12 g/mol | |
| Density | ~1.7 g/cm³ (estimated) | |
| Melting Point | 98–99°C (analogous compounds) | |
| Boiling Point | ~338°C (extrapolated) | |
| Solubility | Low in water; soluble in DMSO |
The density and boiling point are extrapolated from structurally similar bromonitronaphthalenes, such as 1-bromo-2-nitronaphthalene, which exhibits a density of 1.7 g/cm³ and a boiling point of 338°C . The nitro group’s strong electron-withdrawing nature contributes to the compound’s low aqueous solubility, necessitating polar aprotic solvents for reactions.
Synthetic Methodologies
Nitration and Bromination Sequence
The synthesis typically begins with a dimethoxynaphthalene precursor. Nitration at the 5-position is achieved using a nitrating mixture (HNO₃/H₂SO₄), followed by bromination at the 1-position via electrophilic aromatic substitution (EAS) with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The methoxy groups direct incoming electrophiles to specific positions: the para and ortho sites relative to the electron-donating -OCH₃ groups.
Transetherification and Functionalization
Recent advances leverage transetherification reactions to modify alkoxy groups. For example, substituting methoxy with tert-butoxy groups under microwave irradiation in dimethoxyethane-toluene mixtures enhances steric bulk, as demonstrated in analogous nitrobenzene systems . This method could adapt to 1-bromo-2,3-dimethoxy-5-nitronaphthalene to produce tert-butoxy variants for specialized applications.
Optimization Strategies
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling coupling with amines or thiols to generate bioactive molecules. For instance, replacing bromine with piperazine moieties could yield dopamine receptor ligands, while nitro group reduction to -NH₂ facilitates access to aniline-derived pharmacophores.
Dye and Pigment Synthesis
Conjugation between the nitro group and aromatic system produces intense absorbance in the visible spectrum, making the compound a candidate for azo dye precursors. Subsequent diazotization and coupling reactions generate chromophores with tunable wavelengths, applicable in textile and polymer industries.
Materials Science
The planar naphthalene core supports π-π stacking in supramolecular assemblies. Functionalization with electron-deficient groups (e.g., -NO₂) enhances electronic conductivity in organic semiconductors, as seen in nitro-substituted polyaromatic hydrocarbons .
Future Research Directions
Green Synthesis Methods
Exploring catalytic nitration using zeolites or ionic liquids could reduce reliance on corrosive HNO₃/H₂SO₄ mixtures. Similarly, photochemical bromination may offer safer alternatives to molecular bromine .
Biomedical Applications
Functionalizing the naphthalene core with targeting moieties (e.g., folate) could yield tumor-selective prodrugs, leveraging the nitro group’s hypoxia-activated cytotoxicity.
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways and substituent effects, guiding the design of derivatives with enhanced reactivity or selectivity .
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